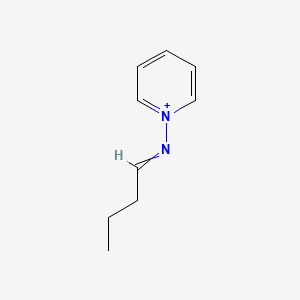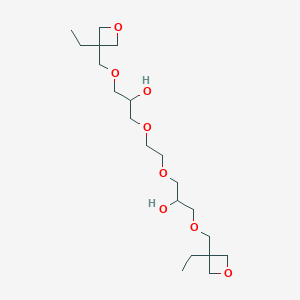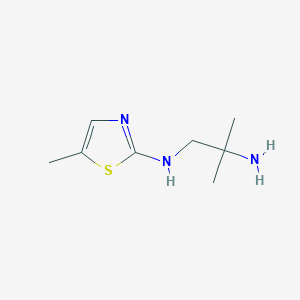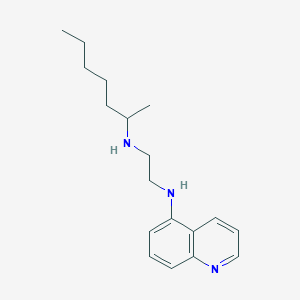
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide typically involves the reaction of 6-acetamidopyridine with azidoacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the stability of the azido group and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Reduction Reactions: The corresponding amine derivative.
Cycloaddition Reactions: Triazole-containing compounds.
Aplicaciones Científicas De Investigación
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The compound can also interact with various molecular targets, depending on the functional groups attached to it.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Aminopyridin-2-yl)acetamide: Similar structure but with an amino group instead of an azido group.
N-(6-Acetamidopyridin-2-yl)acrylamide: Contains an acrylamide group instead of an azido group.
Uniqueness
N-(6-Acetamidopyridin-2-yl)-2-azidoacetamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for cycloaddition reactions. This makes it particularly valuable in click chemistry and bioconjugation applications.
Propiedades
Número CAS |
532933-03-2 |
|---|---|
Fórmula molecular |
C9H10N6O2 |
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
N-(6-acetamidopyridin-2-yl)-2-azidoacetamide |
InChI |
InChI=1S/C9H10N6O2/c1-6(16)12-7-3-2-4-8(13-7)14-9(17)5-11-15-10/h2-4H,5H2,1H3,(H2,12,13,14,16,17) |
Clave InChI |
CKQOOLGOHHUZLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


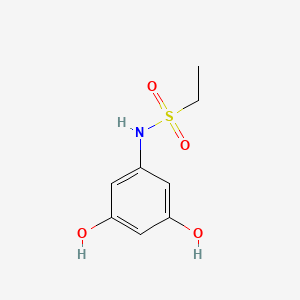
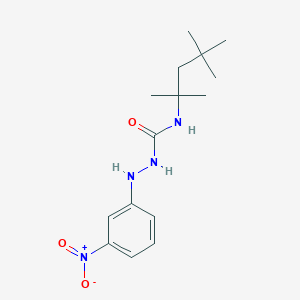
methanone](/img/structure/B14234060.png)
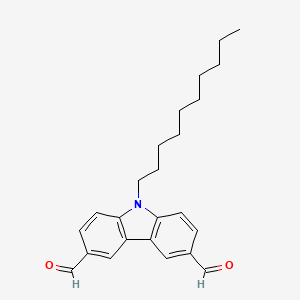

![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
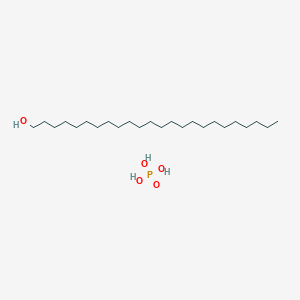
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)

